MW and LogP vs. 1-Isopropyl-3-methyl-1H-pyrazole
Compared to the closely related analog 1-isopropyl-3-methyl-1H-pyrazole, 3-ethyl-1-isopropyl-1H-pyrazole possesses a higher molecular weight (138.21 vs. 124.18 g/mol) and an additional methylene unit, which is predicted to increase lipophilicity by approximately 0.3-0.5 logP units based on class-level trends for alkyl chain extension . This physicochemical differentiation is critical for modulating membrane permeability and bioavailability in agrochemical lead optimization programs where precise control over lipophilicity is essential for achieving optimal uptake and translocation in plant tissues [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 138.21 g/mol |
| Comparator Or Baseline | 1-Isopropyl-3-methyl-1H-pyrazole: 124.18 g/mol |
| Quantified Difference | +14.03 g/mol (+11.3%) |
| Conditions | Standard molecular formula calculation; LogP estimated based on homologous series trend |
Why This Matters
The higher molecular weight and increased lipophilicity of the ethyl-substituted analog provide a distinct physicochemical profile for fine-tuning ADME properties in bioactive molecule design, making it the preferred intermediate when enhanced membrane permeability is desired.
- [1] Chemsrc. (n.d.). 1-Isopropyl-3-methyl-1H-pyrazole Physical Properties. Chemsrc. View Source
